1,1,1-Trifluoro-3-methoxy-propan-2-one is an organic compound with the molecular formula and a molecular weight of 142.08 g/mol. Its IUPAC name is 1,1,1-trifluoro-3-methoxypropan-2-one, and it is classified as a trifluoromethyl ketone. The compound is notable for its trifluoromethyl group, which significantly influences its chemical and physical properties, making it a valuable building block in organic synthesis and pharmaceutical chemistry .
The synthesis of 1,1,1-trifluoro-3-methoxy-propan-2-one can be achieved through various methods. A common approach involves the reaction of 1,1,1-trifluoroacetone with methanol in the presence of an acid catalyst such as sulfuric acid. This reaction proceeds via nucleophilic addition of methanol to the carbonyl group of 1,1,1-trifluoroacetone, followed by dehydration to yield the desired product.
In industrial settings, the production typically utilizes continuous flow processes to optimize yield and purity. Reaction conditions are carefully controlled to maintain a steady supply of reactants while efficiently removing by-products. The choice of catalysts and solvents is crucial for enhancing reaction rates and selectivity.
The compound participates in various chemical reactions typical for ketones and trifluoromethylated compounds. It can undergo nucleophilic additions due to its electrophilic carbonyl carbon. Additionally, it can participate in substitution reactions where the trifluoromethyl group enhances reactivity due to its electron-withdrawing nature.
In synthetic applications, 1,1,1-trifluoro-3-methoxy-propan-2-one can act as an intermediate for synthesizing more complex fluorinated compounds or pharmaceuticals. Its reactivity profile allows for diverse transformations that are valuable in medicinal chemistry .
The mechanism of action primarily involves nucleophilic attack on the carbonyl carbon by nucleophiles such as alcohols or amines. The presence of the trifluoromethyl group increases the electrophilicity of the carbonyl carbon due to its strong electron-withdrawing effect. This results in enhanced reactivity compared to non-fluorinated analogs.
The specific reaction conditions (e.g., temperature, solvent choice) can significantly affect the rate and outcome of these reactions, making it essential to optimize these parameters for desired synthetic pathways .
The trifluoromethyl group contributes unique properties such as increased lipophilicity and metabolic stability, which are beneficial in pharmaceutical applications.
1,1,1-Trifluoro-3-methoxy-propan-2-one is utilized in various fields:
Compounds containing trifluoromethyl groups are often investigated for their enhanced biological properties, making them suitable candidates for drug development .
The systematic integration of fluorine into bioactive molecules spans over eight decades, beginning with the serendipitous discovery of fluorinated corticosteroids in the 1950s. The pivotal recognition of fluorine’s "mimic effect" – where a –CF₃ group can strategically replace –CH₃ or –Cl groups while enhancing target affinity and metabolic resistance – catalyzed a paradigm shift in medicinal chemistry. By the 1980s, fluorinated compounds transitioned from niche applications to mainstream pharmaceutical development, evidenced by blockbuster drugs like fluoxetine (Prozac®) and celecoxib (Celebrex®). The trifluoromethyl group specifically emerged as a privileged pharmacophore due to its potent electron-withdrawing nature (σI = 0.39, σR = 0.12), which profoundly influences pKa values of adjacent functionalities and induces dipole moments that strengthen ligand-protein interactions through favorable electrostatic contacts [5].
The evolution of synthetic methodologies has been instrumental in advancing fluorinated building blocks. Early routes relied on harsh conditions and stoichiometric metal fluorides, limiting structural diversity. The development of practical nucleophilic (e.g., Ruppert-Prakash reagent, CF₃SiMe₃), electrophilic (e.g., Umemoto’s reagents, Togni reagents), and radical trifluoromethylation protocols (e.g., photoredox catalysis, Langlois’ reagent CF₃SO₂Na) during the 2000s revolutionized access to complex trifluoromethylated architectures [7]. This methodological renaissance coincided with the recognition that over 30% of agrochemicals and 20% of pharmaceuticals now contain fluorine, with the –CF₃ group featuring prominently in CNS agents, antimicrobials, and anticancer therapeutics due to its ability to enhance blood-brain barrier penetration and resist oxidative metabolism [5].
Table 1: Evolution of Key Fluorinated Building Blocks in Drug Development
| Era | Representative Building Blocks | Synthetic Accessibility | Dominant Therapeutic Applications |
|---|---|---|---|
| 1950s-1970s | Fluoroaromatics (e.g., 5-FU) | Low (harsh fluorination) | Antimetabolites, Anesthetics |
| 1980s-1990s | α-Fluorocarboxylic acids | Moderate (electrochemical) | NSAIDs, Herbicides |
| 2000s-2010s | Trifluoromethyl heterocycles | High (catalytic methods) | CNS Drugs, Antivirals |
| 2020s-Present | Multifunctional -CF₃ ketones/aldehydes | Very High (radical methods) | Kinase Inhibitors, GPCR Modulators |
1,1,1-Trifluoro-3-methoxy-propan-2-one (CAS not specified in sources; PubChem CID: 91927072 [2]) occupies a strategic niche within fluorinated synthon collections due to its bifunctional reactivity profile. Structurally characterized by a trifluoroacetyl group (–COCF₃) and a methoxy (–OCH₃) substituent separated by a methylene bridge, this ketone serves as a versatile linchpin for convergent synthesis. The electron-deficient carbonyl exhibits heightened susceptibility toward nucleophilic addition-elimination reactions, while the β-methoxy moiety offers a masked aldehyde equivalent or a site for demethylation-driven diversification. This dual functionality enables the compound to serve as:
The compound’s significance is amplified by the burgeoning importance of trifluoromethoxy (OCF₃) and alkoxy-trifluoromethyl motifs in medicinal chemistry. Unlike aromatic OCF₃ groups – prevalent in agents like riluzole (ALS therapy) and delamanid (anti-tubercular) – aliphatic OCF₃/OR-CF₃ units remain underexplored despite offering superior metabolic stability and tunable lipophilicity (predicted logP = 1.82 for 1,1,1-trifluoro-3-methoxy-propan-2-one). This building block facilitates direct access to such motifs, circumventing challenges associated with direct O–CF₃ bond formation. Recent studies highlight its utility in generating ω-trifluoromethoxy sulfonyl chlorides – previously "hitherto unknown" compound classes – which serve as key intermediates for sulfonamide-based protease inhibitors and GPCR ligands [3].
Table 2: Molecular Properties and Applications of 1,1,1-Trifluoro-3-methoxy-propan-2-one
| Property | Value/Role | Medicinal Chemistry Relevance |
|---|---|---|
| Molecular Formula | C₄H₅F₃O₂ (monohydrate: C₄H₇F₃O₃) [2] | Enables precise mass-directed purification |
| Carbonyl Reactivity | Enhanced electrophilicity vs. non-CF₃ ketones | Facilitates chemoselective bioconjugation |
| β-Methoxy Group | Conformational directing group | Modulates spatial orientation of pharmacophores |
| LogP (Calculated) | ~1.8-2.0 | Optimizes membrane permeability (ideal range: 1-3) |
| Metabolic Vulnerability | Resistant to cytochrome P450 oxidation | Extends plasma half-life of derived active compounds |
The integration of 1,1,1-trifluoro-3-methoxy-propan-2-one into diversity-oriented synthesis (DOS) libraries capitalizes on its synthetic tractability. For instance, its condensation with hydrazines generates trifluoromethylated pyrazoles – privileged scaffolds in kinase inhibitor design (e.g., ALK, JAK inhibitors). Parallel synthesis approaches exploit its ketone moiety for Schiff base formation with aminopyridines, yielding electron-deficient imines amenable to cycloadditions for polycyclic compound generation. These routes exemplify how this building block enables rapid exploration of chemical space around the pharmaceutically underrepresented aliphatic O–CF₃ domain, addressing a critical gap in fluorinated compound collections historically dominated by aryl–CF₃ and aryl–OCF₃ architectures [3] [5].
CAS No.: 25560-91-2
CAS No.: 193419-86-2
CAS No.: 72572-96-4
CAS No.: 127886-77-5